N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide;hydrochloride
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Overview
Description
VU 0360172 hydrochloride is a chemical compound known for its role as a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGlu5). This compound has been studied for its potential therapeutic effects, particularly in the context of neurological disorders. It is characterized by its high selectivity and potency towards mGlu5 receptors, with minimal activity at other metabotropic glutamate receptor subtypes .
Mechanism of Action
Target of Action
VU 0360172 hydrochloride is a positive allosteric modulator of metabotropic glutamate receptor 5 (mGlu5 receptors) . This receptor is a part of the G-protein coupled receptor family and plays a crucial role in the central nervous system .
Mode of Action
As a positive allosteric modulator, VU 0360172 hydrochloride enhances the response of mGlu5 receptors to glutamate, the primary excitatory neurotransmitter in the brain .
Biochemical Pathways
The activation of mGlu5 receptors by VU 0360172 hydrochloride leads to the stimulation of polyphosphoinositide (PI) hydrolysis in vivo . This biochemical pathway plays a significant role in signal transduction and the regulation of various cellular processes .
Pharmacokinetics
The compound’s solubility data suggests that it is soluble in dmso and ethanol , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
The modulation of mGlu5 receptors by VU 0360172 hydrochloride has been associated with antipsychotic-like activity in rodent models . Additionally, it has been observed to reduce spontaneous spike and wave discharges without affecting motor behavior in a rat model of absence epilepsy .
Biochemical Analysis
Biochemical Properties
VU 0360172 hydrochloride interacts with mGlu5 receptors, a type of metabotropic glutamate receptor . It acts as a positive allosteric modulator, enhancing the receptor’s response to glutamate, the natural ligand . This interaction influences various biochemical reactions, including the hydrolysis of polyphosphoinositide (PI) .
Cellular Effects
In terms of cellular effects, VU 0360172 hydrochloride influences cell function by modulating the activity of mGlu5 receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of VU 0360172 hydrochloride involves its binding to mGlu5 receptors, thereby enhancing the receptor’s response to its natural ligand, glutamate . This results in the stimulation of PI hydrolysis .
Preparation Methods
The synthesis of VU 0360172 hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the synthesis of N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]-3-pyridinecarboxamide.
Introduction of functional groups: The core structure is then modified to introduce the hydrochloride group, resulting in the final compound, VU 0360172 hydrochloride.
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis typically involves the use of organic solvents and reagents under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
VU 0360172 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the cyclobutyl and pyridinecarboxamide moieties.
Reduction: Reduction reactions can occur, especially at the ethynyl group.
Substitution: Substitution reactions are common, particularly involving the fluorophenyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
VU 0360172 hydrochloride has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Neurological research: Due to its role as a positive allosteric modulator of mGlu5 receptors, VU 0360172 hydrochloride has been investigated for its potential therapeutic effects in neurological disorders such as schizophrenia, anxiety, and epilepsy
Pharmacological studies: This compound is used in pharmacological studies to understand the role of mGlu5 receptors in various physiological and pathological processes.
Drug development: VU 0360172 hydrochloride serves as a lead compound in the development of new drugs targeting mGlu5 receptors.
Comparison with Similar Compounds
VU 0360172 hydrochloride is unique in its high selectivity and potency towards mGlu5 receptors. Similar compounds include:
VU 0357121: Another positive allosteric modulator of mGlu5 receptors, but with different pharmacokinetic properties.
VU 0409106: A compound with similar activity but lower selectivity compared to VU 0360172 hydrochloride.
ADX-47273: Another mGlu5 receptor modulator with distinct chemical structure and pharmacological profile
These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic properties, making VU 0360172 hydrochloride a valuable tool in research and drug development.
Properties
IUPAC Name |
N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O.ClH/c19-15-4-1-3-13(11-15)7-9-16-10-8-14(12-20-16)18(22)21-17-5-2-6-17;/h1,3-4,8,10-12,17H,2,5-6H2,(H,21,22);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGAPTWZQXSEAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=CN=C(C=C2)C#CC3=CC(=CC=C3)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does chronic ethosuximide treatment impact the effectiveness of VU 0360172 in treating absence seizures?
A1: Research indicates that while chronic ethosuximide treatment successfully induces antiepileptogenesis in a rat model of absence seizures, it also appears to diminish the sensitivity to VU 0360172's anti-absence effects []. This suggests a potential downstream interaction between ethosuximide and mGluR5, though the exact mechanism remains unclear. Interestingly, this decreased sensitivity wasn't accompanied by changes in mGluR5 expression, indicating a more complex interaction than simple receptor downregulation [].
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